molecular formula C14H23N3O4S2 B2738237 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034608-64-3

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2738237
CAS No.: 2034608-64-3
M. Wt: 361.48
InChI Key: XBMYVTKIQDFRMP-UHFFFAOYSA-N
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Description

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound characterized by the presence of both benzenesulfonamide and piperidine sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its dual sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S2/c1-16(2)23(20,21)17-10-8-13(9-11-17)12-15-22(18,19)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMYVTKIQDFRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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